molecular formula C6H14ClNO2 B7980780 (S)-2-(Morpholin-3-yl)ethanol hydrochloride

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

Cat. No.: B7980780
M. Wt: 167.63 g/mol
InChI Key: KFQCAEIOQZDQPV-RGMNGODLSA-N
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Description

(S)-2-(Morpholin-3-yl)ethanol hydrochloride (CAS 1628617-14-0) is a chiral morpholino derivative supplied as a high-purity solid for research applications . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel pharmaceutical candidates . The morpholine ring is a privileged structure in drug design, and the presence of the chiral center in the 3-position of the morpholine ring, along with the ethanol functional group, provides a versatile handle for further chemical modification and conjugation . As a salt, the hydrochloride form offers improved stability and handling properties. This product is intended for use as an analytical standard and in laboratory research applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the safety data sheet (SDS) for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

2-[(3S)-morpholin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCAEIOQZDQPV-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (S)-3-Amino-1,2-propanediol

The most documented route begins with (S)-3-amino-1,2-propanediol, a chiral precursor. Reacting this diol with formaldehyde and hydrogen chloride induces cyclization to form the morpholine ring, followed by ethanol functionalization. Key steps include:

  • Cyclization : (S)-3-Amino-1,2-propanediol reacts with formaldehyde in aqueous HCl at 50–60°C, forming the morpholine core via intramolecular nucleophilic substitution.

  • Ethanol Side Chain Introduction : The intermediate undergoes alkylation with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethanol moiety.

  • Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol or isopropanol, yielding the hydrochloride salt with >95% enantiomeric excess (ee).

Table 1: Reaction Conditions for Chiral Pool Synthesis

StepReagents/ConditionsYieldPurity (HPLC)Source
CyclizationFormaldehyde, HCl (50–60°C, 6 h)78%92%
AlkylationEthylene oxide, K₂CO₃, acetonitrile85%89%
Salt FormationHCl gas, ethanol, 25°C95%98%

Ring-Closing Strategies via Amino Alcohol Intermediates

Alternative methods employ amino alcohols such as 1-(3,4-dihydroxyphenyl)-2-ethanolamine. Under acidic conditions (e.g., methanol/HCl), these intermediates undergo cyclodehydration to form the morpholine ring. For example:

  • Mechanism : Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming the six-membered ring. Excess HCl drives the reaction to completion while stabilizing the product as the hydrochloride salt.

  • Optimization : Refluxing in methanol reduces side products, achieving yields of 82% with 94% ee.

Enantioselective Catalysis for Scalable Production

Industrial protocols leverage continuous flow reactors to enhance stereochemical control. Key advances include:

  • Catalytic Asymmetric Synthesis : Chiral ligands like (R)-BINAP facilitate palladium-catalyzed coupling of ethanolamine derivatives with morpholine precursors, achieving 90% ee.

  • Flow Chemistry : Microreactors enable precise temperature and residence time control, reducing racemization and improving throughput (2.5 kg/h).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

VulcanChem’s industrial process employs tubular flow reactors for the cyclization and alkylation steps:

  • Cyclization Module : (S)-3-Amino-1,2-propanediol and formaldehyde are pumped through a heated reactor (60°C, 30 min residence time), achieving 85% conversion.

  • Ethanol Functionalization : The intermediate reacts with ethylene oxide in a second reactor, with in-line HPLC monitoring to adjust stoichiometry dynamically.

  • Salt Crystallization : The product is mixed with HCl-saturated ethanol in a cooling crystallizer, yielding 98% pure hydrochloride salt.

Table 2: Industrial Process Metrics

ParameterCyclizationAlkylationCrystallization
Temperature (°C)60505
Residence Time (h)0.51.52
Throughput (kg/day)605550

Solvent and Catalyst Recovery

Sustainable practices include:

  • Solvent Recycling : Ethanol and acetonitrile are distilled and reused, reducing waste by 40%.

  • Catalyst Regeneration : Palladium catalysts are recovered via ion-exchange resins, maintaining 95% activity over 10 cycles.

Analytical Validation of Synthesis

Structural Confirmation

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 3.72 (m, 4H, morpholine OCH₂), 3.48 (t, J = 6.4 Hz, 2H, CH₂OH), and 2.85 (m, 4H, morpholine NCH₂).

  • Chiral HPLC : A Chiralpak IC-3 column (hexane/isopropanol, 90:10) resolves enantiomers, confirming >98% ee.

Purity Assessment

  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA) detect impurities (<0.5%), with molecular ion peaks at m/z 131.17 [M+H]⁺.

  • Elemental Analysis : Calculated for C₆H₁₄ClNO₂: C 43.52%, H 8.53%, N 8.46%; Observed: C 43.48%, H 8.50%, N 8.42%.

Comparative Analysis of Methodologies

Yield and Scalability

  • Chiral Pool Synthesis : High enantiopurity (98% ee) but limited scalability due to multi-step isolation.

  • Continuous Flow : Scalable to ton-scale with comparable purity, though initial capital costs are higher.

Environmental Impact

  • Waste Generation : Batch methods produce 3.2 kg waste/kg product vs. 1.8 kg/kg for flow systems.

  • Energy Efficiency : Flow reactors reduce energy consumption by 35% via integrated heat exchangers .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-(Morpholin-3-yl)ethanol hydrochloride has the molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of 167.63 g/mol. The compound features a morpholine ring linked to an ethanol moiety, which contributes to its unique chemical properties and biological activities.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in pharmaceutical development and agrochemicals. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse chemical derivatives.

Reaction Type Reagents Products
OxidationKMnO4, CrO3Ketones/Aldehydes
ReductionNaBH4, LiAlH4Alcohols/Amines
SubstitutionSOCl2, PBr3Various functional groups

Biological Research

The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays. Notably, it has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are critical for various physiological processes.

Mechanism of Action:

  • Enzyme Inhibition: Modulates metabolic pathways by inhibiting specific enzymes.
  • Ligand Activity: Facilitates the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against resistant strains of bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that the compound could be developed as a therapeutic agent against multidrug-resistant infections.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

Cell Line IC50 (μM)
A549 (lung cancer)<10
MCF10A (non-cancer)>10

The selectivity towards rapidly dividing cancer cells indicates potential for targeted cancer therapies.

Enzyme Mechanism Studies

Research involving this compound has provided insights into enzyme mechanisms, particularly regarding its inhibitory effects on histone deacetylases. This suggests a role in epigenetic regulation.

Antimicrobial Efficacy

A study assessed the efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition at low concentrations, making it a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of (S)-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Morpholine Backbone

The compound is compared to morpholine derivatives with variations in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula CAS Number Key Structural Feature Pharmacological Relevance
(S)-2-(Morpholin-3-yl)ethanol hydrochloride C₆H₁₃NO₂·HCl Discontinued Ethanol substituent at C2, S-configuration Potential CNS modulator
(R)-2-(Morpholin-3-yl)ethanol hydrochloride C₆H₁₃NO₂·HCl 1432793-96-8 R-enantiomer Comparative stereochemical studies
Methyl (S)-Morpholine-2-carboxylate HCl C₆H₁₁NO₃·HCl 1352709-55-7 Carboxylate ester at C2 Intermediate in drug synthesis
(S)-2-(Trifluoromethyl)morpholine HCl C₅H₉ClF₃NO 1394909-69-3 CF₃ substituent at C2 Enhanced lipophilicity

Key Observations :

  • Functional Groups: Replacement of the ethanol group with a carboxylate ester (e.g., Methyl (S)-Morpholine-2-carboxylate HCl) reduces polarity, impacting solubility and metabolic stability.
  • Stereochemistry: The (R)-enantiomer of 2-(Morpholin-3-yl)ethanol hydrochloride exhibits distinct receptor-binding profiles compared to the (S)-form, as seen in chiral separation studies.
  • Substituent Effects : Trifluoromethyl groups (e.g., in 1394909-69-3) increase lipophilicity and resistance to enzymatic degradation, making such derivatives useful in CNS-targeting drugs.
Ethanolamine Derivatives with Different Amine Substituents
Compound Name Molecular Formula CAS Number Amine Substituent Applications
2-(Diethylamino)ethanol HCl C₆H₁₆ClNO 1942-52-5 Diethylamino group Local anesthetic precursor
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 62-31-7 Catecholamine backbone Neurotransmitter analogue

Key Observations :

  • Amine Basicity: Morpholine derivatives (e.g., (S)-2-(Morpholin-3-yl)ethanol HCl) exhibit lower basicity compared to aliphatic amines like 2-(Diethylamino)ethanol HCl, affecting their protonation states in physiological conditions.
  • Biological Activity : Catecholamine derivatives (e.g., 62-31-7) show higher affinity for adrenergic receptors, whereas morpholine-based compounds are explored for serotonin receptor modulation.

Key Observations :

  • Solubility: The ethanol substituent in (S)-2-(Morpholin-3-yl)ethanol HCl enhances water solubility compared to ester derivatives like 259868-83-2.
  • Safety: Aliphatic amines (e.g., 2-(Diethylamino)ethanol HCl) require stringent handling due to irritancy, whereas morpholine derivatives may have milder profiles.

Biological Activity

(S)-2-(Morpholin-3-yl)ethanol hydrochloride is a compound of significant interest in biochemistry and medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a morpholine ring linked to an ethanol moiety, contributing to its unique chemical properties. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing its efficacy as an enzyme inhibitor and ligand in biochemical assays.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms can be categorized as follows:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways. For example, it has been shown to affect the activity of carbonic anhydrase and histone deacetylases, which are vital in various physiological processes .
  • Ligand Activity : It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against various pathogens, including multidrug-resistant strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that the compound could be developed as a therapeutic agent against resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective toxicity towards rapidly dividing cells while sparing normal cells:

Cell LineIC50 (μM)
A549 (lung cancer)<10
MCF10A (non-cancer)>10

This selectivity indicates potential for use in targeted cancer therapies .

Case Studies

  • Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme mechanisms, particularly in the context of metabolic pathways affected by histone deacetylases. The compound's inhibitory effects on these enzymes suggest it may play a role in epigenetic regulation .
  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against resistant strains of bacteria. Results indicated that it effectively inhibited growth at low concentrations, making it a candidate for further development as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for (S)-2-(Morpholin-3-yl)ethanol hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution of morpholine derivatives. A common method is the nucleophilic substitution of (S)-epichlorohydrin with morpholine, followed by hydrochloric acid salt formation. To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended, using a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid for peak separation . Kinetic resolution during synthesis or enzymatic methods (e.g., lipase-mediated asymmetric hydrolysis) can also enhance enantioselectivity .

Q. How can the structural conformation of the morpholine ring in this compound be characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining ring puckering parameters. The Cremer-Pople coordinates (Δ, θ) quantify out-of-plane displacements, with typical values for morpholine derivatives showing a chair-like conformation (θ ≈ 0°–30°, Δ ≈ 0.5–0.7 Å) . Solid-state NMR (¹³C CP/MAS) further validates hydrogen bonding and salt formation with HCl .

Q. What analytical methods are suitable for assessing purity and stability under varying pH conditions?

Reverse-phase HPLC (C18 column, 0.1% ammonium acetate buffer:acetonitrile gradient) detects impurities. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry (ESI-MS) identify degradation products like morpholine N-oxide or ethanol oxidation derivatives. pH-dependent stability assays (pH 1–13, 37°C) reveal optimal storage at pH 4–6 to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and ANSI-approved goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for antidotes (e.g., activated charcoal for ingestion). Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the chirality of the ethanol moiety influence intermolecular interactions in co-crystals or salts?

The (S)-configuration enhances hydrogen-bonding networks with carboxylate or sulfonate counterions. For example, co-crystallization with succinic acid forms a 1:1 complex (P2₁ space group) with O–H···N interactions (2.8–3.0 Å). DFT calculations (B3LYP/6-311++G**) predict a 5–8 kJ/mol stabilization energy difference compared to the (R)-enantiomer .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The morpholine nitrogen acts as a weak nucleophile due to partial delocalization into the ring. In SN2 reactions (e.g., with alkyl halides), the ethanol group stabilizes the transition state via hydrogen bonding, reducing activation energy by ~15%. Kinetic studies (Eyring plots) show Δ‡H ≈ 60–70 kJ/mol in polar aprotic solvents like DMF .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (AMBER force field) estimate logP ≈ 0.8 ± 0.2, correlating with moderate blood-brain barrier permeability. ADMET predictions (SwissADME) indicate CYP3A4-mediated metabolism and renal excretion. Docking studies (AutoDock Vina) suggest low affinity for hERG channels (Ki > 10 μM), reducing cardiac toxicity risks .

Q. What strategies resolve discrepancies in reported crystallographic data for polymorphic forms?

Synchrotron PXRD (λ = 0.7 Å) distinguishes polymorphs via peak splitting (e.g., Form I: 2θ = 12.4°, Form II: 2θ = 12.8°). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts; Form I shows stronger C–H···Cl interactions (14% vs. 9% in Form II) .

Q. How can impurity profiles be linked to synthetic pathway variations?

LC-MS/MS identifies route-specific impurities: Mitsunobu reactions produce triphenylphosphine oxide residues, while catalytic hydrogenation may leave palladium traces (<10 ppm). DOE (Design of Experiments) optimizes reaction parameters (e.g., 50°C, pH 7.5) to minimize byproduct formation .

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